molecular formula C14H16N2O3 B2605867 3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide CAS No. 1421516-82-6

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Cat. No.: B2605867
CAS No.: 1421516-82-6
M. Wt: 260.293
InChI Key: POKYGOOHBWUNOQ-UHFFFAOYSA-N
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Description

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is an organic compound with the molecular formula C14H16N2O3 It features a benzamide group attached to a cyclopentyl ring, which is further substituted with hydroxy and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxy and hydroxymethyl groups can be synthesized through a series of reactions starting from cyclopentanone. The hydroxylation and hydroxymethylation reactions are carried out using appropriate reagents and catalysts under controlled conditions.

    Coupling with Benzamide: The cyclopentyl intermediate is then coupled with benzamide through a condensation reaction. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Cyano Group: The final step involves the introduction of the cyano group to the benzamide moiety. This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent like cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The hydroxyl and cyano groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-7-9-2-1-3-10(4-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKYGOOHBWUNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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